![molecular formula C19H21N5OS B2787088 3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-38-6](/img/no-structure.png)
3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that is related to the class of compounds known as thieno[3,2-d]pyrimidines . The presence of the carbonyl group (C=O) attached to the piperazine ring and the hydrophobic biphenyl ring were found to be the most important features responsible for the D3 selectivity over D2 .
Synthesis Analysis
The synthesis of related compounds involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .作用機序
将来の方向性
The future directions for research on this compound could include further investigation into its mechanism of action, potential biological activity, and its synthesis. This compound could potentially be further utilized to design and develop selective and potent dopamine agonists to treat Parkinson’s disease .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one' involves the synthesis of the pyrido[2,3-d]pyrimidin-4-one ring system, followed by the addition of a sulfanyl group and a 2-(4-phenylpiperazin-1-yl)ethyl group.", "Starting Materials": [ "2-aminopyridine", "ethyl acetoacetate", "thiourea", "4-phenylpiperazine", "ethyl bromoacetate", "sodium ethoxide", "sodium hydride", "methyl iodide", "sodium sulfide", "acetic acid", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Synthesis of pyrido[2,3-d]pyrimidin-4-one ring system", "a. React 2-aminopyridine with ethyl acetoacetate in the presence of acetic acid to form ethyl 2-amino-3-cyano-4-pyridone.", "b. React ethyl 2-amino-3-cyano-4-pyridone with thiourea in the presence of hydrochloric acid to form 2-amino-3-cyano-4-thiopyridone.", "c. React 2-amino-3-cyano-4-thiopyridone with sodium hydroxide to form pyrido[2,3-d]pyrimidin-4-one.", "Step 2: Addition of sulfanyl group", "a. React pyrido[2,3-d]pyrimidin-4-one with sodium sulfide in the presence of water to form pyrido[2,3-d]pyrimidin-4-one-2-thiol.", "b. React pyrido[2,3-d]pyrimidin-4-one-2-thiol with methyl iodide in the presence of sodium hydride to form pyrido[2,3-d]pyrimidin-4-one-2-methylthio.", "Step 3: Addition of 2-(4-phenylpiperazin-1-yl)ethyl group", "a. React 4-phenylpiperazine with ethyl bromoacetate in the presence of sodium ethoxide to form ethyl 4-phenylpiperazine-1-carboxylate.", "b. React ethyl 4-phenylpiperazine-1-carboxylate with sodium hydride in the presence of methyl iodide to form 2-(4-phenylpiperazin-1-yl)ethanol.", "c. React pyrido[2,3-d]pyrimidin-4-one-2-methylthio with 2-(4-phenylpiperazin-1-yl)ethanol in the presence of acetic acid to form the final compound '3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one'." ] } | |
CAS番号 |
688793-38-6 |
分子式 |
C19H21N5OS |
分子量 |
367.47 |
IUPAC名 |
3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H21N5OS/c25-18-16-7-4-8-20-17(16)21-19(26)24(18)14-11-22-9-12-23(13-10-22)15-5-2-1-3-6-15/h1-8H,9-14H2,(H,20,21,26) |
InChIキー |
FWHHOFIJGVXXDR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCN2C(=O)C3=C(NC2=S)N=CC=C3)C4=CC=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



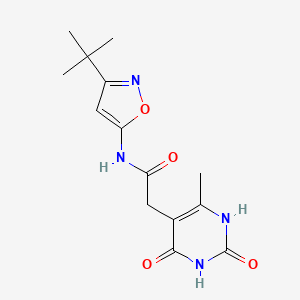
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2787011.png)
![N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2787014.png)

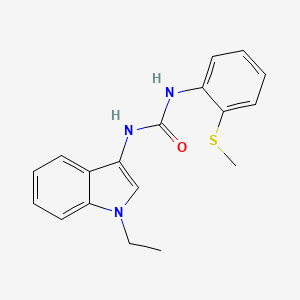
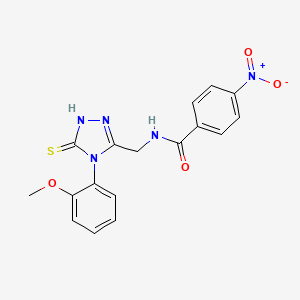
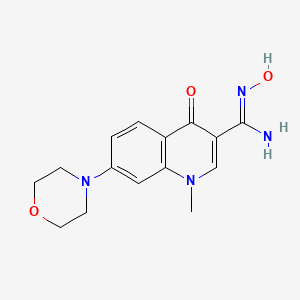
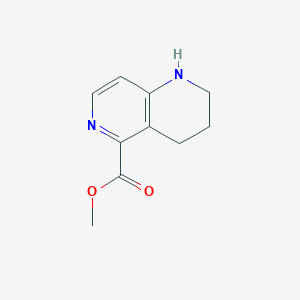
![(5E)-3-methyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2787023.png)
![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2787024.png)
![tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2787025.png)
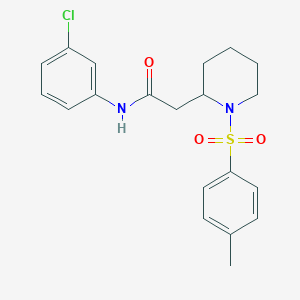
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2787027.png)
